Benzenepropanoic acid, 2-methoxy-3-methyl-

Drug Discovery Lipophilicity Structure-Activity Relationship (SAR)

Benzenepropanoic acid, 2-methoxy-3-methyl- (CAS 74090-49-6), with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol, is a phenylpropanoic acid derivative characterized by a 2-methoxy-3-methyl substitution pattern on the aromatic ring. This compound, also known by the IUPAC name 3-(2-methoxy-3-methylphenyl)propanoic acid, features both an electron-donating methoxy group and a methyl substituent, a specific structural motif that distinguishes it from simpler methoxy-substituted or unsubstituted phenylpropanoic acid analogs.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 74090-49-6
Cat. No. B7904041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanoic acid, 2-methoxy-3-methyl-
CAS74090-49-6
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CCC(=O)O)OC
InChIInChI=1S/C11H14O3/c1-8-4-3-5-9(11(8)14-2)6-7-10(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)
InChIKeyKKKLXTBVCUPGSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenepropanoic acid, 2-methoxy-3-methyl- (CAS 74090-49-6): Procurement Guide for Differentiated Phenylpropanoic Acid Building Block


Benzenepropanoic acid, 2-methoxy-3-methyl- (CAS 74090-49-6), with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol, is a phenylpropanoic acid derivative characterized by a 2-methoxy-3-methyl substitution pattern on the aromatic ring [1]. This compound, also known by the IUPAC name 3-(2-methoxy-3-methylphenyl)propanoic acid, features both an electron-donating methoxy group and a methyl substituent, a specific structural motif that distinguishes it from simpler methoxy-substituted or unsubstituted phenylpropanoic acid analogs . It is typically available as a research chemical with ≥95% purity and is utilized as a versatile building block in organic synthesis and pharmaceutical research, where its unique substitution pattern may offer specific advantages in terms of reactivity, lipophilicity, and potential biological activity .

Benzenepropanoic acid, 2-methoxy-3-methyl- (CAS 74090-49-6): Why Generic Phenylpropanoic Acid Analogs Cannot Be Substituted


Phenylpropanoic acids are a broad class of compounds where subtle changes in substitution patterns on the aromatic ring can lead to profound differences in physicochemical properties, reactivity, and biological activity . The specific 2-methoxy-3-methyl substitution pattern on benzenepropanoic acid is not interchangeable with other regioisomers (e.g., 2-methoxy or 3-methoxy derivatives) or α-substituted analogs. The presence of both an electron-donating methoxy group and a methyl group at specific positions influences the compound's lipophilicity (calculated LogP) , its steric and electronic environment, and its potential interactions with biological targets such as enzymes or receptors . In synthetic applications, this unique substitution pattern can direct regioselectivity in subsequent functionalization steps, a feature that simpler analogs lack . Therefore, for research requiring a precise 2,3-disubstituted phenylpropanoic acid scaffold, substitution with a more generic mono-substituted analog would compromise the intended experimental design and lead to different outcomes. The following evidence guide quantifies these differences where possible and outlines the specific contexts where the 2-methoxy-3-methyl configuration is essential.

Quantitative Evidence Guide: Differentiated Performance of Benzenepropanoic acid, 2-methoxy-3-methyl- (CAS 74090-49-6) vs. Analogs


Lipophilicity (LogP) as a Driver for Membrane Permeability and SAR

The 2-methoxy-3-methyl substitution pattern confers a distinct lipophilicity profile compared to common mono-substituted analogs, a critical parameter for membrane permeability and target binding in drug discovery. While a calculated LogP of approximately 2.8 is reported for a structurally related 2-methoxy-3-methylphenylacetic acid , simpler analogs like 3-(2-methoxyphenyl)propanoic acid (CAS 6342-77-4) are expected to have lower LogP values (typically ~1.5-2.0 for mono-methoxy derivatives). This difference, although derived from a close structural analog, underscores how the addition of a methyl group significantly increases hydrophobicity, which can be crucial for optimizing compound libraries for central nervous system penetration or intracellular target engagement.

Drug Discovery Lipophilicity Structure-Activity Relationship (SAR) ADME

Impact of 2-Methoxy-3-Methyl Substitution on Synthetic Regioselectivity

The presence of both a methoxy group at the 2-position and a methyl group at the 3-position on the aromatic ring creates a unique steric and electronic environment that directs electrophilic aromatic substitution (EAS) and other functionalization reactions. Vendor documentation notes that 'the methoxy and methyl substituents enhance the reactivity of the benzene ring, allowing for selective functionalization' . While direct comparative yield data for this specific compound are not publicly available, the principle is well-established: a 2-methoxy group is a strong ortho/para-director, while a 3-methyl group further activates the ring and introduces steric hindrance. This dual substitution pattern can lead to different regiochemical outcomes compared to a simpler analog like 3-(2-methoxyphenyl)propanoic acid (CAS 6342-77-4), which lacks the 3-methyl group. For example, nitration or halogenation reactions on the 2-methoxy-3-methyl scaffold are expected to favor substitution at the less hindered para position to the methoxy group (position 5) or ortho to the methyl group, a preference that is not present in the 2-methoxy-only analog . This predictable and distinct reactivity is a key advantage for chemists designing specific substitution patterns in complex molecule synthesis.

Organic Synthesis Medicinal Chemistry Regioselectivity Functionalization

Potential for Enhanced Biological Activity via Specific Pharmacophore Interactions

The 2-methoxy-3-methyl substitution pattern is hypothesized to create a unique pharmacophore that may interact differently with biological targets compared to other regioisomers. Vendor information states that benzenepropanoic acid derivatives with this specific pattern have been investigated for anti-inflammatory and antimicrobial activities . Furthermore, research on benzenepropanoic acid derivatives has shown they can inhibit key inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-α and IL-6 . The distinct substitution pattern is noted as influencing 'its chemical reactivity and biological activity, making it distinct from other similar compounds' . While quantitative biological data (e.g., IC50 values) for the specific target compound against defined targets are not available in the open literature, the structural uniqueness suggests a potential for differentiated activity profiles. In a comparative context, a mono-substituted analog like 3-(2-methoxyphenyl)propanoic acid (CAS 6342-77-4) lacks the 3-methyl group, which can affect binding pocket interactions through additional hydrophobic contacts or steric effects. This makes the 2-methoxy-3-methyl analog a valuable tool for exploring structure-activity relationships (SAR) in medicinal chemistry campaigns targeting specific receptors or enzymes where a bulkier, more lipophilic group is desired.

Anti-inflammatory Antimicrobial Pharmacophore Modeling Biological Evaluation

Benzenepropanoic acid, 2-methoxy-3-methyl- (CAS 74090-49-6): Recommended Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry SAR Studies Requiring Defined Lipophilic Substitution

In medicinal chemistry programs where target engagement or cell permeability is a concern, the 2-methoxy-3-methyl scaffold offers a defined increase in lipophilicity compared to standard mono-methoxy phenylpropanoic acid building blocks [1]. Its calculated LogP of ~2.8 (based on an analog) provides a quantitative rationale for its selection when designing compound libraries aimed at CNS targets or intracellular proteins. This compound serves as an ideal intermediate to probe the effect of combined 2-methoxy and 3-methyl substitution on biological activity in a systematic SAR study. The unique substitution pattern also allows for the exploration of potential anti-inflammatory or antimicrobial pharmacophores .

Synthetic Chemistry: Regioselective Functionalization of a 2,3-Disubstituted Aromatic Scaffold

For synthetic chemists constructing complex molecules requiring specific substitution patterns, this compound offers a predictable regiochemical handle for further functionalization [1]. The combined directing and steric effects of the 2-methoxy and 3-methyl groups allow for selective electrophilic aromatic substitution, a key advantage not provided by simpler mono-substituted analogs. This makes it a valuable starting material or intermediate in the synthesis of more elaborate phenylpropanoic acid derivatives, including potential pharmaceutical intermediates or agrochemicals, where controlling regioselectivity is paramount.

Analytical Chemistry: Unique Reference Standard for Method Development

The specific structural and physicochemical properties of Benzenepropanoic acid, 2-methoxy-3-methyl- make it suitable as a unique reference standard for analytical method development and validation. Its distinct retention time in chromatographic systems (e.g., HPLC, GC) and specific mass spectrometric fragmentation pattern allow for its use as a calibration standard or internal standard for quantifying related phenylpropanoic acid derivatives in complex mixtures. This application leverages its unique identity, as confirmed by its InChIKey (KKKLXTBVCUPGSJ-UHFFFAOYSA-N) [1], ensuring it is not confused with other isomers during analysis.

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